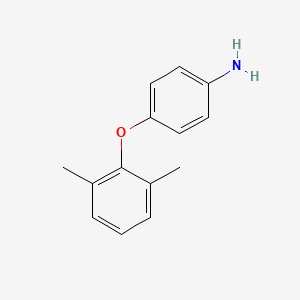

4-(2,6-Dimethylphenoxy)aniline

Description

BenchChem offers high-quality 4-(2,6-Dimethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dimethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXYBTUWCJUAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427970 | |

| Record name | 4-(2,6-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41280-55-1 | |

| Record name | 4-(2,6-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,6-Dimethylphenoxy)aniline

This guide provides a comprehensive technical overview for the synthesis of 4-(2,6-dimethylphenoxy)aniline, a diaryl ether amine of significant interest to researchers, scientists, and professionals in drug development. The document delves into the strategic considerations for its synthesis, focusing on a well-established and robust protocol. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Introduction: Strategic Importance of the Diaryl Ether Amine Moiety

The 4-(2,6-dimethylphenoxy)aniline scaffold is a key structural motif in medicinal chemistry and materials science. The diaryl ether linkage provides a unique combination of rigidity and conformational flexibility, which is often advantageous for molecular recognition in biological systems. The presence of the aniline functional group offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The synthesis of such diaryl ether amines can be approached through several key disconnection strategies, primarily involving the formation of the ether linkage or the carbon-nitrogen bond at a late stage. The most common and industrially relevant methods include the Ullmann condensation and the Buchwald-Hartwig amination. The choice of strategy often depends on the availability and reactivity of the starting materials.

Core Synthetic Strategy: Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[1] While traditional Ullmann conditions often require harsh reaction temperatures, modern advancements with the use of ligands and more soluble copper sources have made the reaction more amenable to a wider range of substrates under milder conditions.

This guide will focus on a representative Ullmann condensation protocol for the synthesis of 4-(2,6-dimethylphenoxy)aniline, proceeding via the coupling of 4-aminophenol and a suitable 2,6-dimethyl-substituted aryl halide. This approach is often favored due to the commercial availability of the starting materials.

Reaction Scheme

Sources

Ullmann condensation for 4-(2,6-Dimethylphenoxy)aniline

An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 4-(2,6-Dimethylphenoxy)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of diaryl ethers, a critical structural motif in pharmaceuticals, agrochemicals, and material science, is frequently accomplished via the Ullmann condensation. This guide provides a comprehensive technical overview of the synthesis of 4-(2,6-Dimethylphenoxy)aniline, a valuable and sterically challenging diaryl ether, using modern Ullmann coupling protocols. We will dissect the mechanistic underpinnings of the copper-catalyzed C-O bond formation, present a detailed and field-proven experimental protocol, and discuss key parameters for reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking to implement or refine this essential transformation in their work.

Introduction: The Significance and Challenge of Diaryl Ether Synthesis

Diaryl ethers are a cornerstone of modern organic chemistry.[1] The 4-(2,6-Dimethylphenoxy)aniline scaffold, in particular, represents a significant synthetic target due to its presence in numerous biologically active molecules. The classical method for constructing this C-O linkage is the Ullmann condensation, a copper-mediated reaction between an aryl halide and a phenol.[2][3]

Historically, the Ullmann reaction was beset by limitations, requiring stoichiometric amounts of copper and harsh reaction temperatures, often exceeding 200°C.[4][5] These conditions limited its substrate scope and functional group tolerance. The synthesis of 4-(2,6-Dimethylphenoxy)aniline presents a specific and common challenge: the coupling of a nucleophile with a sterically hindered electrophile or vice-versa. The ortho-dimethyl substitution on the phenoxy moiety significantly encumbers the reaction center.

However, the last two decades have witnessed a renaissance in Ullmann-type couplings. The development of ligand-accelerated catalysis has transformed the reaction into a milder, more versatile, and highly efficient process, enabling the synthesis of complex molecules under significantly reduced temperatures.[6][7][8] This guide focuses on these modern, ligand-assisted protocols.

Mechanistic Foundations of the Modern Ullmann Condensation

While the precise mechanism of the Ullmann reaction has been a subject of extensive research, a consensus has emerged around a catalytic cycle involving oxidative addition and reductive elimination, analogous to palladium-catalyzed cross-couplings.[9][10] The cycle is believed to proceed through Cu(I) and Cu(III) intermediates.

Key Components of the Catalytic System:

-

Copper(I) Source: A Cu(I) salt, such as Copper(I) iodide (CuI), is the pre-catalyst. It is often generated in situ or used directly. Cu(I) is crucial for initiating the catalytic cycle via oxidative addition to the aryl halide.[11]

-

Ligand: The ligand is arguably the most critical component in modern Ullmann couplings. It accelerates the reaction by:

-

Increasing the solubility and stability of the copper catalyst.

-

Facilitating the oxidative addition and reductive elimination steps. Commonly employed ligands are N,O- or N,N-chelating molecules like amino acids (N,N-dimethylglycine), diamines (1,10-phenanthroline), or oxalamides.[4][8][12] For sterically demanding couplings, the choice of ligand is paramount to achieving high yields.[13]

-

-

Base: A base is required to deprotonate the phenol, generating the active copper-phenoxide nucleophile. The choice of base is critical; inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used due to their efficacy and compatibility with a broad range of functional groups.[4][7]

-

Solvent: The reaction typically requires polar, aprotic solvents such as DMF, DMSO, dioxane, or toluene to ensure the solubility of the reactants and catalytic species at the required temperature.[11][14]

The Catalytic Cycle

The generally accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis is depicted below.

Caption: Standard experimental workflow for Ullmann condensation.

1. Reaction Setup:

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-iodoaniline (219 mg, 1.0 mmol), 2,6-dimethylphenol (147 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Expertise Note: The order of addition of solid reagents is generally not critical. Using a slight excess of the phenol component (1.2 equivalents) can help drive the reaction to completion.

-

2. Inert Atmosphere:

-

Seal the vessel with a septum. Evacuate the tube under high vacuum for 5-10 minutes and subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: This step is crucial to remove oxygen and moisture, which can oxidize the Cu(I) catalyst to a less active Cu(II) state and hydrolyze the base, respectively. [15] 3. Solvent Addition:

-

-

Using a syringe, add 4.0 mL of anhydrous 1,4-dioxane to the reaction mixture.

-

Expertise Note: Ensure the solvent is truly anhydrous. Using a freshly opened bottle or solvent from a purification system is recommended for optimal results.

-

4. Reaction:

-

Place the sealed vessel in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.

-

Trustworthiness: The reaction progress should be monitored. Periodically, a small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or GC-MS to check for the consumption of the starting aryl halide.

-

5. Workup - Cooling and Filtration:

-

After the reaction is complete (as determined by monitoring), remove the vessel from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (approx. 20 mL). Pass the mixture through a short plug of Celite® in a fritted funnel to filter off the insoluble copper salts and base. Wash the pad with additional ethyl acetate (approx. 10 mL).

-

Causality: Celite® is an inert filter aid that prevents fine inorganic precipitates from clogging the filter paper and ensures the complete removal of the catalyst.

-

6. Extraction:

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Expertise Note: The water wash removes residual DMF or other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

7. Drying and Concentration:

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

8. Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective for eluting the desired product.

-

Combine the pure fractions and remove the solvent in vacuo to yield 4-(2,6-Dimethylphenoxy)aniline as a solid or viscous oil.

Optimization and Troubleshooting

For any new substrate pairing, or to improve yield, optimization is key. The following parameters are the most impactful variables to screen.

| Parameter | Options & Considerations | Rationale & Insights |

| Copper Source | CuI, Cu₂O, CuBr, Cu(acac)₂ | Cu(I) sources are generally more active and do not require an in-situ reduction step. CuI is the most common and reliable choice. |

| Ligand | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, Diamines [16] | The ligand is highly substrate-dependent. For sterically hindered substrates, screening a panel of ligands is the most effective optimization strategy. [4]Amino acid-based ligands are often a good starting point due to their low cost and effectiveness. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | Cs₂CO₃ is more soluble in organic solvents and often gives higher yields but is more expensive. K₃PO₄ is a robust, inexpensive, and highly effective base for many Ullmann couplings. [4] |

| Solvent | Dioxane, Toluene, DMF, NMP, DMSO | The choice of solvent dictates the maximum reaction temperature. For less reactive aryl bromides or chlorides, a higher boiling point solvent like NMP or DMSO may be necessary. [11] |

| Temperature | 80 °C - 140 °C | Modern ligand systems allow for significantly lower temperatures than classical Ullmann conditions. [6]If no reaction is observed at 100 °C, incrementally increasing the temperature by 10-20 °C can be beneficial. |

Conclusion

The ligand-accelerated Ullmann condensation is a powerful and indispensable tool for the synthesis of diaryl ethers like 4-(2,6-Dimethylphenoxy)aniline. By understanding the underlying catalytic cycle and the specific roles of the copper source, ligand, and base, researchers can effectively tackle even sterically challenging couplings. The protocol and optimization guide presented here provide a robust framework for the successful implementation of this reaction, enabling the efficient construction of molecules vital to the fields of medicine and materials science.

References

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Wikipedia. Retrieved from [Link]

-

Kant, R., & Yadav, V. K. (2018). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 83(15), 8347–8356. [Link]

-

Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. Retrieved from [Link]

-

Gaertzen, O., Schmalz, H.-G., & Reissig, H.-U. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1113. [Link]

-

Mon, Y., & Wang, M.-J. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. HETEROCYCLES, 85(5), 1017. [Link]

-

PubMed. (2011). Copper(I)-anilide complex [Na(phen)3][Cu(NPh2)2]: an intermediate in the copper-catalyzed N-arylation of N-phenylaniline. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A highly para-selective copper(II)-catalyzed direct arylation of aniline and phenol derivatives. Semantic Scholar. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. Retrieved from [Link]

-

Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper‐Catalyzed the N‐arylation of Various Anilines 5 with... ResearchGate. Retrieved from [Link]

-

NIH. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. Retrieved from [Link]

- Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents.

-

ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (2025). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 4-(2,6-Dimethylphenoxy)aniline. AbacipharmTech-Global Chemical supplier. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2,6-dimethylphenoxy)aniline (C14H15NO). PubChemLite. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

4-(2,6-Dimethylphenoxy)aniline CAS number 41280-55-1 properties

An In-depth Technical Guide to 4-(2,6-Dimethylphenoxy)aniline (CAS: 41280-55-1)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 4-(2,6-Dimethylphenoxy)aniline, a diaryl ether and aniline derivative. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from structurally analogous compounds and foundational chemical principles to offer robust, actionable insights for researchers, chemists, and professionals in drug development. The focus is on predictive analysis grounded in established data for related structures, providing a solid framework for experimental design and evaluation.

Core Molecular Identity and Physicochemical Profile

4-(2,6-Dimethylphenoxy)aniline belongs to the class of aromatic compounds containing both a diaryl ether linkage and a primary amine functional group. This unique combination makes it a potentially valuable intermediate or building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The steric hindrance provided by the ortho-methyl groups on one of the phenyl rings can significantly influence its reactivity and conformational properties compared to unsubstituted analogues.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 41280-55-1 | - |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1][3] |

| IUPAC Name | 4-(2,6-dimethylphenoxy)aniline | [3] |

| Synonyms | Benzenamine, 4-(2,6-dimethylphenoxy)- | - |

Table 2: Predicted and Comparative Physical Properties

| Property | Predicted/Comparative Value | Rationale & Notes |

| Appearance | Solid, powder | Based on isomers and similar substituted anilines which are typically solids at room temperature.[3][4] |

| Boiling Point | ~309 °C at 760 mmHg | Data from the structural isomer 2-(2,6-dimethylphenoxy)aniline (CAS 38629-93-5).[3] The boiling point is expected to be similar. |

| Density | ~1.094 g/cm³ | Data from the structural isomer 2-(2,6-dimethylphenoxy)aniline.[3] |

| Solubility | Low in water; soluble in organic solvents | The aromatic structure suggests hydrophobicity, while the amine and ether groups may allow for moderate solubility in polar organic solvents.[4] |

Potential Synthetic Pathways and Methodologies

Proposed Synthetic Route: Nitro-Group Reduction Pathway

This two-step pathway is often preferred due to the high yields and predictable outcomes of each step.

-

Step 1: Ullmann Condensation to form the diaryl ether intermediate, 1-(2,6-dimethylphenoxy)-4-nitrobenzene. This involves the coupling of 2,6-dimethylphenol with 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The reaction is typically catalyzed by a copper salt in the presence of a base.

-

Step 2: Reduction of the Nitro Group to yield the final aniline product. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid systems (e.g., SnCl₂ in HCl, or Fe in acetic acid).

Caption: Proposed two-step synthesis of 4-(2,6-Dimethylphenoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

Causality Behind Choices:

-

Catalyst/Base: Copper(I) iodide is a classic catalyst for Ullmann condensations. Cesium carbonate (Cs₂CO₃) is chosen as the base for its high solubility in polar aprotic solvents and its effectiveness in deprotonating phenols.

-

Solvent: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent suitable for this type of reaction, which often requires elevated temperatures.

-

Reduction Method: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is selected for its high efficiency, clean reaction profile, and ease of product isolation (the catalyst is simply filtered off).

Step 1: Synthesis of 1-(2,6-dimethylphenoxy)-4-nitrobenzene

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dimethylphenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of 4-(2,6-Dimethylphenoxy)aniline

-

Dissolve the intermediate from Step 1 in ethanol in a flask suitable for hydrogenation.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate).

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (3x).

-

Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2,6-Dimethylphenoxy)aniline, which can be further purified by recrystallization or chromatography if necessary.

Predictive Spectral Analysis

While experimental spectra are not published, the structure of 4-(2,6-Dimethylphenoxy)aniline allows for a reliable prediction of its key spectral features. These predictions are crucial for confirming the identity and purity of the synthesized compound.

Table 3: Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | - ~2.2 ppm (singlet, 6H): Two equivalent -CH₃ groups.- ~3.5-4.0 ppm (broad singlet, 2H): -NH₂ protons (exchangeable with D₂O).- ~6.8-7.0 ppm (multiplet, 4H): AA'BB' system for the protons on the 4-aminophenoxy ring.- ~7.0-7.2 ppm (multiplet, 3H): Protons on the 2,6-dimethylphenyl ring. |

| ¹³C NMR | - ~16-18 ppm: -CH₃ carbons.- ~115-125 ppm: Aromatic C-H carbons and the ether-linked carbon of the aniline ring.- ~128-132 ppm: Aromatic C-H and methyl-substituted carbons of the dimethylphenyl ring.- ~140-155 ppm: Quaternary carbons (C-N and C-O). |

| IR (Infrared) | - 3350-3450 cm⁻¹ (doublet): N-H stretching of the primary amine.- ~3050 cm⁻¹: Aromatic C-H stretching.- ~2950 cm⁻¹: Aliphatic C-H stretching (methyl groups).- ~1600 cm⁻¹: N-H bending (scissoring).- ~1500, 1450 cm⁻¹: Aromatic C=C stretching.- 1220-1260 cm⁻¹ (strong): Aryl C-O stretching (ether linkage). |

| MS (Mass Spec) | - Molecular Ion (M⁺): m/z = 213.12 (for C₁₄H₁₅NO).- Key Fragments: Loss of methyl (m/z 198), fragmentation at the ether bond. |

Potential Applications and Research Context

Aniline and its derivatives are foundational platform chemicals in numerous industries.[5][6] They serve as crucial intermediates for synthesizing a vast array of products.[7]

-

Pharmaceuticals: The diaryl ether motif is a common scaffold in many biologically active molecules. The specific substitution pattern of 4-(2,6-Dimethylphenoxy)aniline could be explored as a building block for novel therapeutic agents. For instance, various aniline derivatives have been investigated as EP2 receptor agonists for treating inflammatory and immune disorders.[8]

-

Polymers and Materials Science: Anilines are precursors to polyurethanes, polyamides, and other polymers where they can act as monomers, chain extenders, or cross-linking agents.[6] The unique structure of this compound could impart specific thermal or mechanical properties to new materials.

-

Agrochemicals: Many herbicides and fungicides are derived from aniline structures.[5][7] This compound could serve as a starting point for the development of new agrochemicals.

Safety, Handling, and Toxicology

No specific Material Safety Data Sheet (MSDS) exists for 4-(2,6-Dimethylphenoxy)aniline. Therefore, it must be handled with extreme caution, assuming the hazards associated with its parent class, anilines. Anilines are known for their toxicity, particularly their ability to be absorbed rapidly through the skin and cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[9][10]

Table 4: Probable GHS Hazard Classifications

| Hazard Statement | Description | Notes |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Common for substituted anilines. |

| H315, H319 | Causes skin and serious eye irritation. | A general hazard for many aromatic amines.[10][11] |

| H351 | Suspected of causing cancer. | Aniline and some of its derivatives are classified as Group 2B carcinogens by IARC.[10] |

| H373 | May cause damage to organs through prolonged or repeated exposure. | The primary target organs are blood, liver, and kidneys.[12] |

| H411 | Toxic to aquatic life with long lasting effects. | A common environmental hazard for aniline derivatives.[10] |

Standard Handling Protocols

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a flame-retardant lab coat.[13]

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory.[14] Wash hands thoroughly with soap and water after handling and before leaving the work area.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][14]

-

Spills: In case of a spill, evacuate the area. Collect the spilled material with an absorbent, non-combustible material and place it in a sealed container for proper disposal.[10] Do not allow the chemical to enter drains.[13]

Conclusion

4-(2,6-Dimethylphenoxy)aniline (CAS 41280-55-1) is a structurally interesting molecule with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a robust framework based on chemical principles and data from analogous compounds. The proposed synthetic route via Ullmann condensation followed by nitro reduction offers a reliable method for its preparation. The predicted spectral data serves as a benchmark for characterization, and the safety protocols outlined are essential for its responsible handling. Further research into the properties and applications of this compound is warranted and could yield valuable discoveries in medicinal chemistry and materials science.

References

- Chemdox. (n.d.). Safety Data Sheet: Aniline-2'3'4'5'6-d5.

- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.

- Ataman Kimya. (n.d.). ANILINE.

- Knowde. (n.d.). Industrial Applications of Aniline.

- Chemsrc. (n.d.). 4-(2,6-diphenylphenoxy)-2,6-diphenylphenol.

- BLD Pharm. (n.d.). 41280-55-1|4-(2,6-Dimethylphenoxy)aniline.

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- ChemSigma. (n.d.). 41280-55-1 4-(2,6-Dimethylphenoxy)aniline.

- American Elements. (n.d.). 2-(2,6-dimethylphenoxy)aniline.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

- CymitQuimica. (n.d.). CAS 155106-50-6: 4-(2,3-dimethylphenoxy)aniline.

- Chemsrc. (n.d.). 4-(2,3-Dimethylphenoxy)aniline | CAS#:155106-50-6.

- Santa Cruz Biotechnology. (2022). SAFETY DATA SHEET.

- Google Patents. (n.d.). WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.

- PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

- ChemicalBook. (n.d.). 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). 4-Chloro-2,6-dimethylaniline.

- Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.

- PubChem. (n.d.). 2,5-Dimethoxyaniline.

Sources

- 1. 41280-55-1|4-(2,6-Dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. 41280-55-1 4-(2,6-Dimethylphenoxy)aniline [chemsigma.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS 155106-50-6: 4-(2,3-dimethylphenoxy)aniline [cymitquimica.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 8. WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents [patents.google.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. sds.chemdox.com [sds.chemdox.com]

Spectroscopic Characterization of 4-(2,6-Dimethylphenoxy)aniline: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-(2,6-Dimethylphenoxy)aniline (CAS: 41280-55-1)[1]. As a substituted diphenyl ether, this molecule serves as a valuable intermediate in various fields of chemical synthesis.[2][3] Unambiguous structural confirmation is paramount for its application in research and development. This document outlines the detailed theoretical and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound. By adopting the perspective of a senior application scientist, this guide moves beyond a simple recitation of data, focusing instead on the underlying principles, the rationale behind methodological choices, and the integrated analysis required for absolute confidence in structural elucidation. The spectral data presented herein are predicted based on established principles and data from analogous structures, offering a robust blueprint for researchers.

Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is a thorough understanding of the target molecule's structure. 4-(2,6-Dimethylphenoxy)aniline is comprised of an aniline ring linked via an ether oxygen to a 2,6-dimethylphenyl ring. This structure presents several key features for spectroscopic analysis: a primary amine (-NH₂), an ether linkage (C-O-C), two distinct aromatic rings with specific substitution patterns, and two magnetically equivalent methyl groups.

Caption: Figure 1: A systematic workflow for the complete spectroscopic characterization.

For clarity in the following sections, the atoms of 4-(2,6-Dimethylphenoxy)aniline are numbered as shown below. This numbering scheme will be used for all spectral assignments.

Sources

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2,6-Dimethylphenoxy)aniline

4-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine that serves as a valuable molecular scaffold in the realms of medicinal chemistry and materials science. Its structure, featuring two distinct aromatic rings linked by an ether oxygen, presents a unique set of spectroscopic challenges and learning opportunities. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic compounds in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(2,6-dimethylphenoxy)aniline. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the spectral appearance, detail a field-proven experimental protocol for acquiring high-quality data, and conduct a rigorous, signal-by-signal interpretation. This document is designed for researchers, scientists, and drug development professionals who seek not only to understand the spectra of this specific molecule but also to deepen their practical expertise in NMR interpretation.

Part 1: Foundational NMR Principles in the Context of 4-(2,6-Dimethylphenoxy)aniline

To accurately interpret the NMR spectra, one must first appreciate the key principles influencing the nuclear environment of the target molecule. The interplay of electronic effects, through-bond coupling, and molecular symmetry dictates the final appearance of the spectrum.

The Role of Chemical Shift (δ)

The chemical shift of a nucleus is its resonance frequency relative to a standard, typically tetramethylsilane (TMS), and it is highly sensitive to the local electronic environment.[1][2]

-

Inductive and Resonance Effects: The aniline ring is substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing phenoxy group (-OAr). The -NH₂ group increases electron density on the aniline ring, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded and appear at a lower chemical shift (upfield). Conversely, the ether oxygen is electronegative and withdraws electron density inductively, deshielding adjacent nuclei and shifting their signals downfield.[3][4]

-

Anisotropic Effects: The circulating π-electrons in the two aromatic rings generate their own local magnetic fields. Protons attached to the rings lie in the deshielding region of this field, causing them to resonate at significantly higher chemical shifts (typically 6.5-8.0 ppm) compared to aliphatic protons.[2]

Spin-Spin Coupling (J-coupling)

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring magnetic nuclei, which results in the splitting of NMR signals.[5] The magnitude of this coupling (the coupling constant, J, measured in Hertz) provides crucial information about the connectivity of atoms. In the aromatic systems of 4-(2,6-dimethylphenoxy)aniline, we primarily observe:

-

Ortho-coupling (³J): Coupling between protons on adjacent carbons, typically the strongest with a value of 6-10 Hz.[6][7][8]

-

Meta-coupling (⁴J): Coupling between protons separated by three bonds, which is significantly smaller, around 1-3 Hz.[5][6][8]

-

Para-coupling (⁵J): Coupling across four bonds, which is often negligible or less than 1 Hz.[8][9]

Integration and Symmetry

The area under a ¹H NMR signal (integration) is directly proportional to the number of protons generating that signal.[10] This allows for a quantitative assessment of the relative abundance of different types of protons. Furthermore, molecular symmetry simplifies the spectrum. In 4-(2,6-dimethylphenoxy)aniline, the two methyl groups on the phenoxy ring are chemically equivalent due to free rotation around the C-O bond, and thus will produce a single, combined signal. Similarly, the pairs of ortho and meta protons on the aniline ring are equivalent to each other.

Part 2: Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[11] This protocol outlines a self-validating methodology designed to yield clean, high-resolution spectra.

Sample Preparation: The Foundation of a Good Spectrum

-

Analyte Quantity: For a standard high-field NMR spectrometer, weigh 5-25 mg of 4-(2,6-dimethylphenoxy)aniline for ¹H NMR analysis.[11][12] Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample of 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[12]

-

Causality: Using too little sample will result in a poor signal-to-noise ratio, requiring excessively long acquisition times. Conversely, an overly concentrated sample can lead to line broadening in the ¹H spectrum due to increased solution viscosity and may make magnetic field shimming more difficult.[12][13]

-

-

Solvent Selection and Volume: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.[12][14] Chloroform-d (CDCl₃) is a common first choice due to its excellent solvating power for many organic molecules and relatively simple residual solvent signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

-

Filtration: After dissolving the sample in a small vial, draw the solution into a clean Pasteur pipette containing a small, tightly packed plug of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: While the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more precise reference point (δ = 0.00 ppm).[16][17]

-

Trustworthiness: TMS is ideal because it is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most analyte signals.[15]

-

Workflow for NMR Data Acquisition

The following diagram outlines the logical flow from sample preparation to data acquisition.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Part 3: Spectral Interpretation and Structural Assignment

This section provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 4-(2,6-dimethylphenoxy)aniline. The molecular structure with the IUPAC numbering used for assignments is shown below.

Caption: Structure and numbering scheme for 4-(2,6-Dimethylphenoxy)aniline.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by signals from the methyl groups, the amine protons, and two distinct aromatic systems.

Table 1: Predicted ¹H NMR Data for 4-(2,6-Dimethylphenoxy)aniline in CDCl₃

| Signal Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | -CH ₃ (x2) | 6H | ~ 2.1 | Singlet (s) | N/A |

| b | -NH ₂ | 2H | 3.5 - 4.5 (broad) | Singlet (s, broad) | N/A |

| c | H-3', H-5' | 2H | ~ 6.9 | Doublet (d) | ³J ≈ 7.5 |

| d | H-4' | 1H | ~ 7.1 | Triplet (t) | ³J ≈ 7.5 |

| e | H-3, H-5 | 2H | ~ 6.7 | Doublet (d) | ³J ≈ 8.8 |

| f | H-2, H-6 | 2H | ~ 6.8 | Doublet (d) | ³J ≈ 8.8 |

Detailed Signal Assignment:

-

Signal a (δ ≈ 2.1 ppm, 6H, singlet): This signal corresponds to the six equivalent protons of the two methyl groups on the phenoxy ring. They are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

-

Signal b (δ ≈ 3.5 - 4.5 ppm, 2H, broad singlet): This broad signal is characteristic of the two amine (-NH₂) protons. The broadness arises from quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.[18]

-

Signals c & d (Aromatic Protons of the Dimethylphenoxy Ring): The three protons on the 2,6-dimethylphenoxy ring form an A₂B spin system.

-

The proton at the C4' position (Signal d, δ ≈ 7.1 ppm ) is flanked by two equivalent protons at C3' and C5'. It will therefore be split into a triplet with a typical ortho-coupling constant of ³J ≈ 7.5 Hz.

-

The two equivalent protons at C3' and C5' (Signal c, δ ≈ 6.9 ppm ) are each coupled to the single proton at C4'. They will appear as a doublet .

-

-

Signals e & f (Aromatic Protons of the Aniline Ring): The four protons on the para-substituted aniline ring form a classic A'A'B'B' system, which often appears as two apparent doublets.

-

The two protons ortho to the ether linkage (H-3, H-5; Signal e, δ ≈ 6.7 ppm ) are shifted upfield due to the strong electron-donating resonance effect of the -NH₂ group. They appear as a doublet.

-

The two protons ortho to the -NH₂ group (H-2, H-6; Signal f, δ ≈ 6.8 ppm ) are also shifted upfield. They appear as a second doublet. The coupling constant for both doublets will be a typical ortho-coupling of ³J ≈ 8.8 Hz.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. Quaternary carbons (those without attached protons) will typically have signals of lower intensity.

Table 2: Predicted ¹³C NMR Data for 4-(2,6-Dimethylphenoxy)aniline in CDCl₃

| Carbon Label | Predicted δ (ppm) | Notes |

| -C H₃ (x2) | ~ 17 | Aliphatic carbon, shielded. |

| C-3, C-5 | ~ 116 | Shielded by -NH₂ group. |

| C-2, C-6 | ~ 122 | Less shielded than C-3/C-5. |

| C-4' | ~ 124 | Aromatic CH. |

| C-3', C-5' | ~ 129 | Aromatic CH. |

| C-2', C-6' | ~ 131 | Quaternary, deshielded by methyls. |

| C-1 | ~ 142 | Quaternary, attached to -NH₂. |

| C-4 | ~ 148 | Quaternary, attached to ether oxygen. |

| C-1' | ~ 153 | Quaternary, attached to ether oxygen. |

Detailed Signal Assignment:

-

Aliphatic Region (δ < 50 ppm): A single signal around δ ≈ 17 ppm is expected for the two equivalent methyl carbons.

-

Aromatic Region (δ ≈ 110-160 ppm):

-

Shielded Carbons: The carbons of the aniline ring are generally more shielded than those of the phenoxy ring due to the powerful electron-donating nature of the amino group. The carbons ortho (C-2/C-6) and para (C-4, relative to the ether) to the amino group are most affected. We expect C-3/C-5 to appear around δ ≈ 116 ppm and C-2/C-6 around δ ≈ 122 ppm .[4][19]

-

Phenoxy Ring Carbons: The protonated carbons C-3'/C-5' and C-4' will appear in the typical aromatic region, around δ ≈ 129 ppm and δ ≈ 124 ppm , respectively.

-

Quaternary Carbons: There are four sets of quaternary carbons. The two attached to the electronegative ether oxygen (C-4 and C-1') will be the most deshielded, appearing furthest downfield (δ ≈ 148 ppm and δ ≈ 153 ppm ).[3][20][21] The carbon attached to the nitrogen (C-1) will be around δ ≈ 142 ppm , and the two methyl-substituted carbons (C-2'/C-6') will be near δ ≈ 131 ppm . These signals will be noticeably weaker than the protonated carbon signals.

-

Conclusion and Outlook

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 4-(2,6-dimethylphenoxy)aniline. By systematically evaluating the chemical shifts, integration, and coupling patterns, every proton and carbon atom can be confidently assigned. The experimental protocol detailed herein emphasizes the critical importance of careful sample preparation as the foundation for acquiring high-quality, interpretable data.

For even more complex derivatives or in cases of significant signal overlap, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These experiments would provide explicit correlation data, mapping out ¹H-¹H couplings (COSY) and ¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) connectivities, offering an orthogonal layer of validation to the structural assignment.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

-

University of Leicester, Department of Chemistry. NMR Sample Preparation. [Link]

-

ACD/Labs. (2021). ¹H–¹H Coupling in Proton NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

ScienceOpen. (2015). Supporting Information for "An Efficient Synthesis of 8-¹³C-Labeled Purine and Pyrimidine Ribonucleosides". [Link]

-

Sadlej, J., et al. (2008). A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

GVSU Chemistry. (2016). HMNR Aromatic Coupling. [Link]

-

ResearchGate. NMR Spectra of Anilines. [Link]

-

Kolehmainen, E., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(4), 461-477. [Link]

-

TheElkchemist. (2021). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

-

OpenOChem Learn. Interpreting ¹H NMR Spectra. [Link]

-

MDPI. (2023). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. [Link]

-

Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, ¹³C NMR, ¹H NMR. [Link]

-

ResearchGate. (2003). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information for "Titanium-Catalyzed Imine-Isocyanide [4+1] Cycloaddition". [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Shao, Z., et al. (2016). Supporting Information for "Ruthenium-Catalyzed Reductive Amination of Aldehydes with Amines using B₂(OH)₄/H₂O as a Hydrogen Source". [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) for Aniline. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) for Aniline. [Link]

-

Jasperse, C. Short Summary of ¹H-NMR Interpretation. [Link]

-

Max-Planck-Institut für Kohlenforschung. (2015). Supporting Information for "Direct Methylation of Anilines with Carbon Dioxide and Molecular Hydrogen". [Link]

-

Pretsch, E., et al. Tables For Organic Structure Analysis. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Abraham, R. J., et al. (2012). ¹H NMR Spectra Part 31: ¹H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 50(12), 809-14. [Link]

-

Oregon State University, Department of Chemistry. ¹³C NMR Chemical Shift. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. mdpi.com [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Interpreting | OpenOChem Learn [learn.openochem.org]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. organomation.com [organomation.com]

- 16. scienceopen.com [scienceopen.com]

- 17. rsc.org [rsc.org]

- 18. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. readchemistry.com [readchemistry.com]

- 21. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Physical and chemical properties of 4-(2,6-Dimethylphenoxy)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,6-Dimethylphenoxy)aniline

Abstract

This technical guide offers a comprehensive examination of 4-(2,6-Dimethylphenoxy)aniline, a diaryl ether amine of significant interest to medicinal chemistry and drug discovery. The molecule's architecture, combining a reactive aniline moiety with a sterically shielded phenoxy group, presents a unique profile of reactivity, metabolic stability, and synthetic utility. This document synthesizes available data on its core physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, it provides expert insights into its strategic application in drug development, contextualizing its structural features within the broader challenges of lead optimization, such as mitigating aniline-related toxicity. Detailed experimental protocols and safety considerations are included to equip researchers and scientists with the practical knowledge required for its effective use.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the selection of foundational scaffolds is a critical determinant of a program's success. 4-(2,6-Dimethylphenoxy)aniline emerges as a building block of strategic value, embodying solutions to several persistent challenges in medicinal chemistry.

The Aniline Scaffold: A Double-Edged Sword

Aniline and its derivatives are ubiquitous in pharmaceuticals, serving as key precursors for a vast array of drugs, including antibiotics, analgesics, and targeted cancer therapies.[1][2] Their utility stems from the versatile reactivity of the amino group and the activated aromatic ring.[1][3] However, this reactivity is also a liability. The aniline motif is a well-known structural alert, prone to metabolic oxidation by cytochrome P450 enzymes in the liver, which can generate toxic metabolites.[4][5] This bioactivation can lead to hepatotoxicity or idiosyncratic adverse drug reactions, posing a significant risk in drug development.[4]

The Diaryl Ether Linkage: A Privileged Motif

The diaryl ether linkage is a privileged structure in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties. This stable C-O-C bond provides a robust connection between two aromatic systems, allowing for the precise spatial orientation of pharmacophoric features to optimize target engagement.

The Role of Steric Shielding: The 2,6-Dimethyl Substitution Strategy

The defining feature of 4-(2,6-Dimethylphenoxy)aniline is the strategic placement of two methyl groups on the phenoxy ring, flanking the ether linkage. This substitution serves a dual purpose. Firstly, it introduces steric bulk that can influence the molecule's overall conformation. More critically, from a drug development perspective, this ortho-substitution pattern is a classic medicinal chemistry strategy to sterically hinder metabolic attack on the aniline ring. By blocking access to the positions ortho to the amino group, the likelihood of forming reactive quinone-imine intermediates is reduced, potentially designing a safer drug candidate from the outset.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is essential for its application in synthesis and biological assays. While specific experimental data for 4-(2,6-Dimethylphenoxy)aniline is not widely published, properties can be reliably inferred from closely related isomers and computational models.

Identity and Structure

The structural identity of 4-(2,6-Dimethylphenoxy)aniline is defined by the following identifiers:

-

Chemical Name: 4-(2,6-Dimethylphenoxy)aniline

-

CAS Number: 41280-55-1[6]

-

Canonical SMILES: CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N

-

InChI Key: UHVRHECMNPFEBT-UHFFFAOYSA-N[7]

Caption: 2D structure of 4-(2,6-Dimethylphenoxy)aniline.

Tabulated Physical Properties

The following table summarizes key physical properties. Data for isomers are provided for context and are clearly noted.

| Property | Value | Source / Comment |

| Appearance | Expected to be a powder or solid. | Based on related compounds like 2-(2,6-dimethylphenoxy)aniline.[7] |

| Melting Point | 10 - 12 °C | Data for 2,6-dimethylaniline, not the phenoxy derivative. The target compound is expected to have a higher melting point. |

| Boiling Point | ~309 °C at 760 mmHg | Data for the isomer 2-(2,6-dimethylphenoxy)aniline.[7] |

| Density | ~1.094 g/cm³ | Data for the isomer 2-(2,6-dimethylphenoxy)aniline.[7] |

| Solubility | Slightly soluble in water, soluble in most organic solvents. | General property for aromatic amines and ethers.[9] |

| logP | 3.68 (Predicted) | Computationally predicted for the 2-phenoxy isomer, indicating moderate lipophilicity.[8] |

| pKa | ~4.0 - 4.5 (Estimated) | Aniline has a pKa of 4.6. The phenoxy group is weakly deactivating, suggesting a slightly lower pKa for the conjugate acid.[3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for structural confirmation.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key frequencies include:

-

N-H Stretch: A doublet around 3350-3450 cm⁻¹ for the primary amine.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Below 3000 cm⁻¹ (from methyl groups).

-

Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region.

-

C-O-C Asymmetric Stretch: A strong band in the 1200-1250 cm⁻¹ region, characteristic of aryl ethers.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides a distinct fingerprint:

-

-NH₂ Protons: A broad singlet, typically in the 3.5-4.5 ppm range, which is exchangeable with D₂O.

-

Aniline Ring Protons: Two doublets (AA'BB' system) between 6.5 and 7.5 ppm.

-

Dimethylphenyl Ring Protons: A triplet and a doublet for the three aromatic protons between 6.8 and 7.2 ppm.

-

-CH₃ Protons: A sharp singlet integrating to 6 protons, likely around 2.0-2.3 ppm, due to the magnetic equivalence of the two methyl groups.

-

-

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon spectrum will reflect the molecule's symmetry:

-

Methyl Carbons: A single resonance around 15-20 ppm.

-

Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the nitrogen (C-N) and the carbon attached to the oxygen (C-O) will be downfield.

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 213. Key fragmentation pathways would likely involve cleavage of the ether bond, leading to fragments corresponding to the 2,6-dimethylphenoxide radical and the aminophenyl cation (or vice-versa).

Synthesis and Reactivity

The synthesis of 4-(2,6-Dimethylphenoxy)aniline can be approached through established methods for forming diaryl ethers, followed by functional group manipulation.

Key Synthetic Strategies

The most logical and widely applicable method for constructing this molecule is the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[11] To achieve the desired product, 2,6-dimethylphenol would be coupled with a 4-halo-nitrobenzene, followed by the reduction of the nitro group to an amine. The use of a nitro-substituted aryl halide is strategic because the nitro group is a strong electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution, facilitating the initial ether formation.

Caption: Workflow for the synthesis of 4-(2,6-Dimethylphenoxy)aniline.

Chemical Reactivity

The molecule's reactivity is governed by the interplay between the nucleophilic amino group and the two electron-rich aromatic rings.

-

Reactions at the Amine: The primary amine is a potent nucleophile and a weak base.[3] It readily undergoes:

-

Acylation: Reaction with acid chlorides or anhydrides (e.g., acetic anhydride) to form stable amides. This is a common strategy to protect the amine and reduce its activating effect during subsequent reactions.[12]

-

Alkylation: Reaction with alkyl halides, though polyalkylation can be an issue.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. These salts are versatile intermediates for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer reactions or for forming azo compounds through coupling reactions.[12]

-

-

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho, para-directing group.[3][12] Consequently, the aniline ring is far more susceptible to EAS than the dimethylphenoxy ring. The primary sites for electrophilic attack are the two carbons ortho to the amino group. However, the bulky 2,6-dimethylphenoxy group provides significant steric hindrance at these positions, which can moderate reactivity and influence regioselectivity. Common EAS reactions include:

-

Halogenation: Reaction with Br₂ or Cl₂. Due to the high activation, the reaction can be difficult to control, often leading to polysubstitution unless the amine is first protected as an amide.[12]

-

Nitration: Direct nitration is generally avoided as the strongly acidic conditions protonate the amine, creating a deactivating -NH₃⁺ group, and can lead to oxidation.[3] Nitration is performed on the protected acetanilide derivative.

-

Sulfonation: Can be achieved by heating aniline with concentrated sulfuric acid.[3]

-

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound, designed to be self-validating through clear checkpoints.

Protocol: Synthesis via Ullmann Condensation and Reduction

Objective: To synthesize 4-(2,6-Dimethylphenoxy)aniline from commercial starting materials.

Step 1: Synthesis of 4-(2,6-Dimethylphenoxy)-1-nitrobenzene

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dimethylphenol (1.0 eq), 4-fluoronitrobenzene (1.05 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 5 mL per mmol of phenol).

-

Flush the system with nitrogen and heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Causality: The high temperature is necessary to overcome the activation energy of the C-O bond formation. Potassium carbonate acts as the base to deprotonate the phenol, generating the active nucleophile. The copper(I) catalyst is essential for facilitating the coupling between the phenoxide and the aryl halide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 8-12 hours).

-

Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure nitro-intermediate.

Step 2: Reduction to 4-(2,6-Dimethylphenoxy)aniline

-

Dissolve the purified 4-(2,6-dimethylphenoxy)-1-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

-

Causality: Tin(II) chloride is a classic, robust, and effective reagent for the reduction of aromatic nitro groups to primary amines in the presence of other functional groups like ethers.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Cool the reaction to room temperature and carefully make the solution basic (pH > 8) by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Protocol: Spectroscopic Characterization

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the final product in deuterated chloroform (CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film on a salt plate for IR analysis.

-

¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

IR Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation & Validation:

-

Confirm the presence of the -NH₂ group by its characteristic broad singlet in the ¹H NMR and N-H stretches in the IR.

-

Verify the successful reduction of the nitro group by the disappearance of its characteristic strong stretches (~1520 and 1340 cm⁻¹) in the IR spectrum.

-

Integrate the ¹H NMR signals. The ratio of aromatic protons to methyl protons should be 7:6.

-

Confirm the molecular weight with mass spectrometry, looking for the molecular ion peak at m/z 213.

-

Implications for Drug Development

Metabolic Stability and Safety Considerations

The primary value of the 2,6-dimethyl substitution pattern is the potential for enhanced metabolic stability. By sterically blocking the positions on the phenoxy ring, and potentially influencing the accessibility of the aniline ring, this scaffold can disrupt common metabolic pathways. Researchers using this building block should perform in vitro metabolic stability assays (e.g., using liver microsomes or hepatocytes) to experimentally validate this hypothesis. Comparing the metabolic fate of this compound to its non-methylated analog, 4-phenoxyaniline, would provide direct evidence of the steric shield's efficacy.

Application as a Building Block

4-(2,6-Dimethylphenoxy)aniline is an ideal starting point for library synthesis. The amine handle allows for the introduction of diverse functionality through amide coupling, reductive amination, or urea/thiourea formation, enabling a systematic exploration of the surrounding chemical space to optimize potency and selectivity for a given biological target.

Safety and Handling

As with any aniline derivative, 4-(2,6-Dimethylphenoxy)aniline should be handled with appropriate care.[13]

-

Hazard Statements: Based on related anilines, it is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[14][15] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[14]

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a cool, dry place.[16]

-

References

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. news.umich.edu [news.umich.edu]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(2,6-Dimethylphenoxy)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. americanelements.com [americanelements.com]

- 8. chemscene.com [chemscene.com]

- 9. CAS 155106-50-6: 4-(2,3-dimethylphenoxy)aniline [cymitquimica.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemos.de [chemos.de]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Solubility of 4-(2,6-Dimethylphenoxy)aniline in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 4-(2,6-Dimethylphenoxy)aniline in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide focuses on 4-(2,6-Dimethylphenoxy)aniline, a molecule of interest for its potential applications, and provides a comprehensive framework for determining its solubility in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Physicochemical Profile of 4-(2,6-Dimethylphenoxy)aniline

A thorough understanding of the target molecule's structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

Molecular Structure:

-

Aniline Moiety: The aniline portion of the molecule contains a polar amino (-NH2) group, which is capable of hydrogen bonding.[3][4] This suggests potential solubility in protic and polar aprotic solvents.

-

Phenoxy Group: The ether linkage (-O-) introduces some polarity.

-

Aromatic Rings and Dimethyl Substitution: The two aromatic rings and the two methyl groups (-CH3) contribute to the molecule's nonpolar character. These bulky, hydrophobic regions suggest that the molecule will have some affinity for nonpolar or moderately polar solvents.[5]

Based on this structure, it is reasonable to hypothesize that 4-(2,6-Dimethylphenoxy)aniline will exhibit a range of solubilities across different organic solvents, with limited solubility in highly polar or very nonpolar solvents and potentially higher solubility in solvents of intermediate polarity.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is through direct experimental measurement. The equilibrium solubility or "shake-flask" method is a widely accepted and robust technique.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices

-

Solvent Selection: A diverse panel of organic solvents should be chosen to represent a range of polarities and functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

-

Temperature Control: Solubility is temperature-dependent.[2] Therefore, all experiments must be conducted at a constant, controlled temperature, typically ambient temperature (e.g., 25 °C) for initial screenings.

-

Equilibration Time: It is crucial to ensure that the solution has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation. A minimum of 24 to 72 hours of agitation is generally recommended to achieve this.[2]

-

Quantification Method: A validated analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for aniline derivatives due to its sensitivity and specificity.[6][7][8][9][10][11]

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of 4-(2,6-Dimethylphenoxy)aniline into several vials. The excess solid is necessary to ensure a saturated solution is formed.

-

Add a precise volume of each selected organic solvent to the corresponding vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 4-(2,6-Dimethylphenoxy)aniline of known concentrations.

-

Analyze the calibration standards and the prepared samples using a validated HPLC method. A typical method for aniline derivatives might use a C18 reversed-phase column with a mobile phase of acetonitrile and water.[7][9]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 4-(2,6-Dimethylphenoxy)aniline in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include self-validating checks:

-

Visual Inspection: Before sampling, there should be visible excess solid in each vial, confirming that the solution is saturated.

-

Multiple Time Points: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, thus verifying that equilibrium has been reached.

-

Replicate Experiments: All solubility measurements should be performed in triplicate to assess the precision of the results.

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of 4-(2,6-Dimethylphenoxy)aniline in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | < 1 | Sparingly Soluble |

| Toluene | 2.4 | 15.2 ± 0.8 | Soluble |

| Dichloromethane | 3.1 | 55.7 ± 2.1 | Freely Soluble |

| Acetone | 5.1 | 120.5 ± 5.4 | Very Soluble |

| Acetonitrile | 5.8 | 85.3 ± 3.9 | Freely Soluble |

| Ethanol | 4.3 | 45.1 ± 1.7 | Soluble |

| Methanol | 5.1 | 30.9 ± 1.5 | Soluble |

| Water | 10.2 | < 0.1 | Insoluble |

Note: The data presented in this table are illustrative examples and should be replaced with experimentally determined values.

Logical Relationship between Solvent Properties and Solubility

Caption: Relationship between molecular properties and solubility.

The illustrative data in Table 1 and the diagram above support the initial hypothesis. The compound shows low solubility in the very nonpolar hexane and the highly polar water. Its highest solubility is observed in solvents of intermediate polarity like acetone and dichloromethane, which can effectively solvate both the polar and nonpolar regions of the molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14][15]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][15]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[13]

Conclusion

This guide has provided a comprehensive framework for determining the solubility of 4-(2,6-Dimethylphenoxy)aniline in organic solvents. By combining a theoretical understanding of the molecule's physicochemical properties with a robust experimental protocol, researchers can generate reliable and accurate solubility data. This information is invaluable for guiding downstream activities in the drug development process, including formulation, process chemistry, and preclinical studies.

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

-